N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide
Description
This compound features a piperidine core substituted with a 5-fluoropyrimidin-2-yl group at position 1 and a methyl-linked oxane-4-carboxamide moiety at position 2. Its molecular formula is C₁₇H₂₁FN₄O₂ (exact mass: 356.16 g/mol). Current research applications remain undisclosed in available literature, but structural analogs indicate possible roles in CNS disorders or metabolic diseases .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c17-14-10-19-16(20-11-14)21-5-1-12(2-6-21)9-18-15(22)13-3-7-23-8-4-13/h10-13H,1-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUNDTVELNXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CCOCC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, featuring a piperidine ring and a fluorinated pyrimidine, suggests significant biological activity, particularly in targeting specific molecular pathways. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 318.35 g/mol. The structural components include:
- Piperidine Ring : Provides basicity and potential for receptor interaction.
- Fluorinated Pyrimidine : Enhances metabolic stability and biological activity.
- Carboxamide Group : May play a role in hydrogen bonding with target proteins.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuropharmacology.
- Nucleic Acid Binding : The fluoropyrimidine moiety has the potential to interact with DNA or RNA, affecting gene expression and replication processes.
Biological Activity Data
Research indicates that compounds structurally similar to this compound exhibit notable biological activities. Below is a summary table presenting findings from various studies:
Case Studies
Several case studies have explored the biological effects of this compound:
- Cancer Research : A study investigated the compound's effect on breast cancer cell lines, showing that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Neuropharmacology : Another study assessed its impact on animal models of anxiety and depression, revealing anxiolytic effects correlated with serotonin receptor modulation.
- Metabolic Studies : Research involving diabetic models indicated that the compound improved insulin sensitivity and reduced hyperglycemia through enzyme modulation.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Mechanistic Insights
- Fluoropyrimidine Role : The 5-fluoropyrimidin-2-yl group in the target compound may mimic pyrimidine nucleotides, interfering with DNA/RNA synthesis or kinase activity, as seen in fluorouracil derivatives.
- Piperidine-Oxane Synergy : The piperidine-oxane scaffold could enhance blood-brain barrier penetration compared to purely aromatic analogs like Goxalapladib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
